2-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
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Overview
Description
2-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a sulfonyl group
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide” would depend on factors like its chemical structure and the route of administration. Pyrrolidine derivatives are known to have good bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiophene and pyrrolidine intermediates. These intermediates are then coupled through a series of reactions involving sulfonylation and etherification. Common reagents used in these reactions include sulfonyl chlorides, amines, and phenols, under conditions such as reflux or catalytic amounts of acids or bases .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can yield sulfides .
Scientific Research Applications
2-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Pyrrolidine Derivatives: Compounds such as pyrrolizines and pyrrolidine-2,5-diones, which feature the pyrrolidine ring, are widely used in medicinal chemistry.
Uniqueness
2-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is unique due to its combination of a thiophene ring, a pyrrolidine ring, and a sulfonyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound in scientific research .
Properties
IUPAC Name |
2-[4-(3-thiophen-2-ylpyrrolidin-1-yl)sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c17-16(19)11-22-13-3-5-14(6-4-13)24(20,21)18-8-7-12(10-18)15-2-1-9-23-15/h1-6,9,12H,7-8,10-11H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKSRUYKGCRMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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